molecular formula C9H14ClN3 B7989507 5-(Piperidin-2-yl)pyrimidine hydrochloride

5-(Piperidin-2-yl)pyrimidine hydrochloride

Cat. No.: B7989507
M. Wt: 199.68 g/mol
InChI Key: AJIYUEITHVAPKC-UHFFFAOYSA-N
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Description

5-(Piperidin-2-yl)pyrimidine hydrochloride: is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-2-yl)pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(Piperidin-2-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, 5-(Piperidin-2-yl)pyrimidine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biology, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Piperidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the cell surface, triggering signaling cascades.

    Ion Channels: It may affect the function of ion channels, altering ion flow and cellular excitability.

Comparison with Similar Compounds

  • 5-(Piperidin-3-yl)pyrimidine hydrochloride
  • 5-(Piperidin-4-yl)pyrimidine hydrochloride
  • 5-(Piperidin-2-yl)pyridine hydrochloride

Comparison: 5-(Piperidin-2-yl)pyrimidine hydrochloride is unique due to the specific positioning of the piperidine and pyrimidine rings. This positioning can influence the compound’s reactivity, binding affinity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

5-piperidin-2-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.ClH/c1-2-4-12-9(3-1)8-5-10-7-11-6-8;/h5-7,9,12H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIYUEITHVAPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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